molecular formula C6H15ISi B072883 Triethyliodosilane CAS No. 1112-49-8

Triethyliodosilane

Cat. No. B072883
CAS RN: 1112-49-8
M. Wt: 242.17 g/mol
InChI Key: PPLMQFARLJLZAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silanes, including compounds related to triethyliodosilane, involves innovative methods that have evolved significantly over time. A notable method includes the indium triiodide-catalyzed substitution reaction, which efficiently produces a variety of thioethers from alkyl acetates and thiosilanes (Nishimoto et al., 2012). Another synthesis approach involves the copper-catalyzed three-component reaction of triethoxysilanes, sulfur dioxide, and hydrazines, leading to the formation of N-aminosulfonamides in good yields (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of silanes, including triethyliodosilane-like compounds, can be intriguing due to their diverse conformations and bonding patterns. For example, the study of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane revealed unusual conformational changes between different phases (solid, liquid, and gas), highlighting the complexity of silane molecular structures (Masters et al., 2015).

Chemical Reactions and Properties

Silanes engage in a variety of chemical reactions, reflecting their chemical versatility. For instance, triethoxysilanes participate in reactions with sulfur dioxide under copper(II) acetate catalysis, demonstrating their reactivity and potential for functional group transformation (Wang et al., 2014).

Physical Properties Analysis

The physical properties of silanes can vary widely depending on their molecular structure. Studies like the one on 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane offer insights into the phase-dependent conformational dynamics of these compounds, which are crucial for understanding their behavior in different environments (Masters et al., 2015).

Chemical Properties Analysis

The chemical properties of silanes, such as reactivity and stability, are influenced by their molecular structure and the surrounding conditions. The reactivity of triethoxysilanes with sulfur dioxide in the presence of copper catalysts showcases the potential for developing new synthetic routes and applications based on silane chemistry (Wang et al., 2014).

Safety And Hazards

When handling Triethyliodosilane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Relevant Papers

properties

IUPAC Name

triethyl(iodo)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ISi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLMQFARLJLZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455871
Record name triethyliodosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyliodosilane

CAS RN

1112-49-8
Record name Triethyliodosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name triethyliodosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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